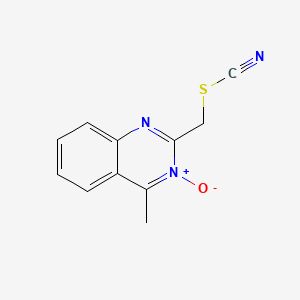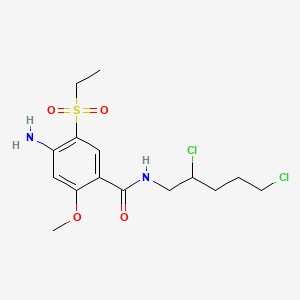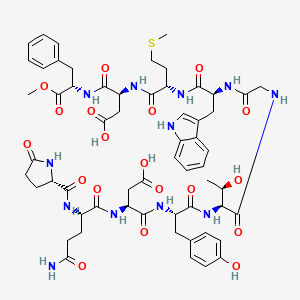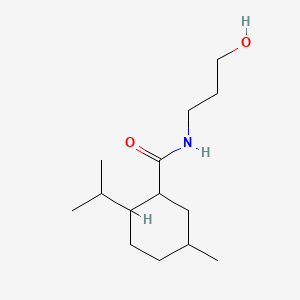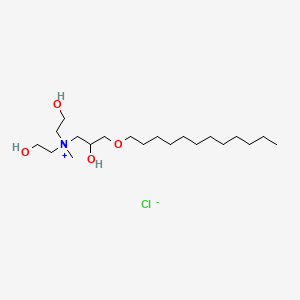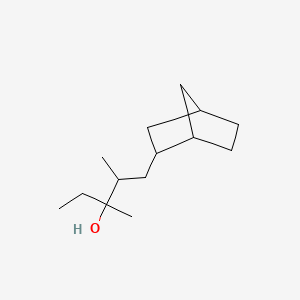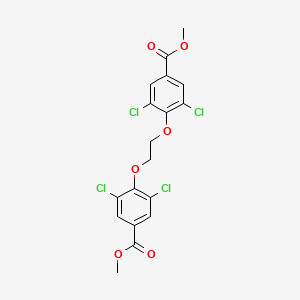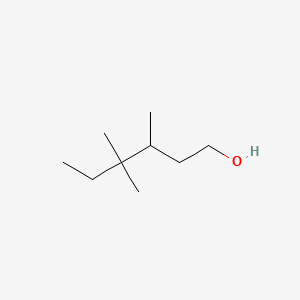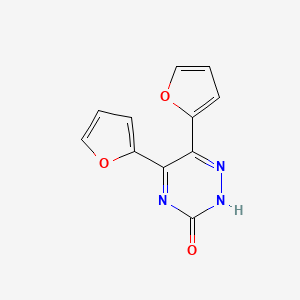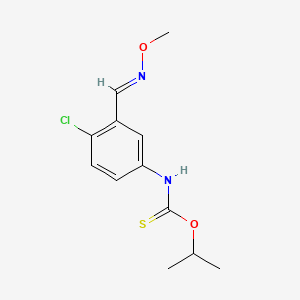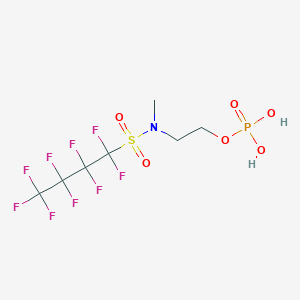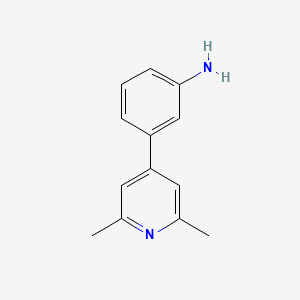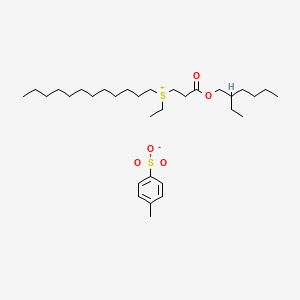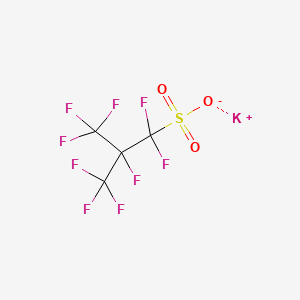
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity. It is commonly used in various chemical reactions and industrial applications due to its high ionizing power and ability to facilitate specific types of reactions.
Vorbereitungsmethoden
The synthesis of Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate typically involves the reaction of hexafluoropropanol with trifluoromethylsulfonic acid in the presence of a potassium base. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: One of the most notable reactions is nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorination.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers
Wirkmechanismus
The mechanism by which Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate exerts its effects involves its high polarity and ability to participate in hydrogen bonding. These properties enable it to act as a catalyst or promoter in various chemical reactions, particularly those involving electrophilic aromatic substitution. The molecular targets and pathways involved include interactions with specific enzymes and proteins, which can lead to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Potassium 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propanesulphonate can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Another fluorinated alcohol with similar properties but different applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93762-10-8 |
|---|---|
Molekularformel |
C4F9KO3S |
Molekulargewicht |
338.19 g/mol |
IUPAC-Name |
potassium;1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-1(2(6,7)8,3(9,10)11)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
KIAYLFPLRHWXFS-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


